
Telmisartan-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telmisartan-d7 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist primarily used to treat hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification is particularly useful in pharmacological studies and drug development.
Applications De Recherche Scientifique
Telmisartan-d7 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic stability and pharmacokinetics of Telmisartan.
Drug Development: It serves as a reference standard in the development of new antihypertensive drugs.
Biological Research: this compound is used in studies investigating the biological effects of angiotensin II receptor antagonists.
Medical Research: The compound is employed in research on hypertension, cardiovascular diseases, and related conditions.
Mécanisme D'action
Target of Action
Telmisartan-d7, like Telmisartan, is a potent antagonist of the angiotensin II type 1 receptor (AT1) . The AT1 receptor is a primary target of this compound, and it plays a crucial role in the regulation of blood pressure .
Mode of Action
This compound binds to the AT1 receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle . This binding is reversible and selective to the receptors in vascular smooth muscle and the adrenal gland . The result of this interaction is a reduction in arterial blood pressure .
Biochemical Pathways
This compound affects the angiotensin II pathway, leading to a reduction in vasoconstriction and aldosterone secretory effects . It also has PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects . In addition, Telmisartan increases eNOS production by stimulation of the PPAR-γ signaling pathway . It also inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .
Pharmacokinetics
This compound, like Telmisartan, follows nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . Both the maximum concentration (Cmax) and the area under the curve (AUC) present greater than proportional increases at higher doses . With once-daily dosing, this compound has trough plasma concentrations of about 10% to 25% of peak plasma concentrations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, combination with potassium preparations or potassium-sparing diuretics could cause hyperkalemia (excessive potassium levels) . Furthermore, the neuronal ionic effects of this compound and how they potentially affect neuronal network excitability remain largely unclear . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Orientations Futures
Telmisartan is a widely used angiotensin receptor blocker with distinct pharmacokinetic and pharmacodynamic properties. Due to its long duration of action, it compares favorably with other angiotensin receptor blockers . Latest data from clinical trials and newest research regarding telmisartan will be reviewed in future studies .
Analyse Biochimique
Biochemical Properties
Telmisartan-d7 inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation, by specifically targeting the angiotensin II type-1 receptor . Its distinct partial agonist action toward peroxisome proliferator-activated receptor gamma also imparts anti-inflammatory, antiproliferative, and antioxidant activities .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it markedly suppressed the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cell lines . It also demonstrated an apoptotic effect similar to pioglitazone .
Molecular Mechanism
This compound’s mechanism of action involves targeted and enduring inhibition of the AT1 receptor’s reactivity to angiotensin II . It also exhibits partial agonist activity toward the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This unique dual activity confers antioxidative, anti-inflammatory, and antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown sustained inhibitory effects on AT1R . It also demonstrated a dose- and time-dependent antiproliferative effect in GBM cell lines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been shown to ameliorate hypertension and insulin resistance in rats with metabolic syndrome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It alleviates neuropathic pain by modulating RAAS components and suppressing JAK2/STAT3 and P38-MAPK signaling pathways . It also impacts metabolic and inflammatory pathways through its antioxidative and anti-inflammatory effects .
Transport and Distribution
This compound has a volume of distribution of approximately 500 liters . It is highly bound to plasma proteins (>99.5%), mainly albumin and alpha 1-acid glycoprotein .
Subcellular Localization
This compound has been shown to affect the expression and localization of ZO-1 in endothelial cells . It blocks the nuclear translocation of ProHB-EGF C-Terminal Fragment in colon cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Telmisartan-d7 involves the incorporation of deuterium atoms into the Telmisartan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to isolate and purify the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions: Telmisartan-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds.
Comparaison Avec Des Composés Similaires
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: A similar compound with comparable antihypertensive effects.
Olmesartan: Known for its high binding affinity to the angiotensin II receptor.
Uniqueness of Telmisartan-d7: this compound’s uniqueness lies in its deuterated structure, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This makes it particularly valuable in pharmacological research and drug development.
This compound’s combination of angiotensin II receptor antagonism and partial agonist activity towards peroxisome proliferator-activated receptor gamma sets it apart from other similar compounds, offering a broader range of therapeutic effects.
Propriétés
Numéro CAS |
1794754-60-1 |
|---|---|
Formule moléculaire |
C33H30N4O2 |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
2-[2,3,5,6-tetradeuterio-4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3,14D,15D,16D,17D |
Clé InChI |
RMMXLENWKUUMAY-ZENCXJLOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C([2H])([2H])[2H])C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |
SMILES |
CCCC1=NC2=C(C=C(C=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C5=NC6=CC=CC=C6N5C)C |
SMILES canonique |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
Synonymes |
4’-[(1,4’-Dimethyl-2’-propyl[2,6’-bi-H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid-d7; Micardis-d7; Pritor-d7; 4’-[[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl]-2-biphenylcarboxylic Acid-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


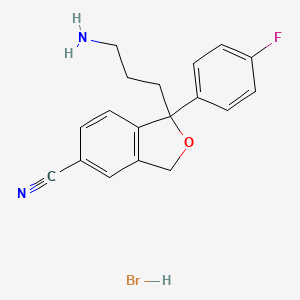

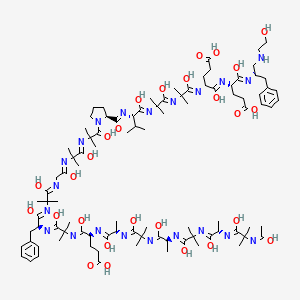
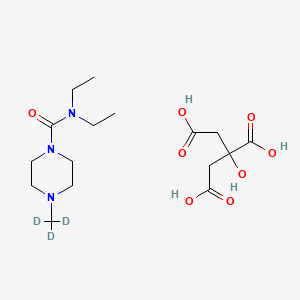
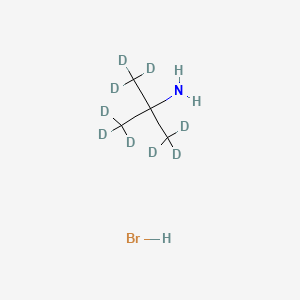
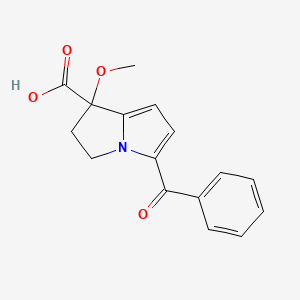
![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)
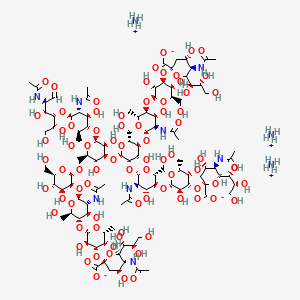
![Oxireno[H]isoquinoline](/img/structure/B586327.png)
![2,2'-[Oxybis(2,1-ethanediylimino)]bis-ethanol](/img/structure/B586330.png)
